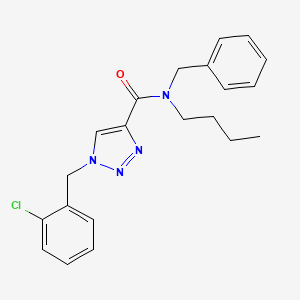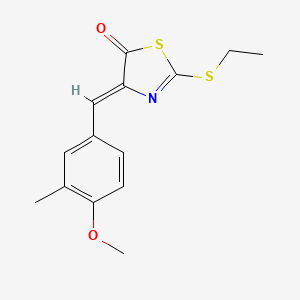![molecular formula C14H14F2N2O B4955810 6-[(4,4-difluoro-1-piperidinyl)carbonyl]-1H-indole](/img/structure/B4955810.png)
6-[(4,4-difluoro-1-piperidinyl)carbonyl]-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[(4,4-difluoro-1-piperidinyl)carbonyl]-1H-indole, also known as CPI-444, is a small molecule inhibitor that targets adenosine A2A receptor. It has been studied extensively for its potential as an anticancer agent and has shown promising results in preclinical studies.
Applications De Recherche Scientifique
6-[(4,4-difluoro-1-piperidinyl)carbonyl]-1H-indole has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including lung, colon, and breast cancer. Additionally, 6-[(4,4-difluoro-1-piperidinyl)carbonyl]-1H-indole has been shown to enhance the efficacy of other anticancer agents, such as chemotherapy and immunotherapy. It has also been studied for its potential as an anti-inflammatory agent and has shown promising results in preclinical models of inflammatory diseases.
Mécanisme D'action
6-[(4,4-difluoro-1-piperidinyl)carbonyl]-1H-indole targets the adenosine A2A receptor, which is overexpressed in many types of cancer cells. By inhibiting this receptor, 6-[(4,4-difluoro-1-piperidinyl)carbonyl]-1H-indole can block the immunosuppressive effects of adenosine in the tumor microenvironment, leading to enhanced antitumor immune responses. Additionally, 6-[(4,4-difluoro-1-piperidinyl)carbonyl]-1H-indole has been shown to inhibit the proliferation and survival of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
6-[(4,4-difluoro-1-piperidinyl)carbonyl]-1H-indole has been shown to have a variety of biochemical and physiological effects. In preclinical studies, 6-[(4,4-difluoro-1-piperidinyl)carbonyl]-1H-indole has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, leading to reduced inflammation in the tumor microenvironment. Additionally, 6-[(4,4-difluoro-1-piperidinyl)carbonyl]-1H-indole has been shown to enhance the activity of T cells and natural killer cells, leading to enhanced antitumor immune responses. Finally, 6-[(4,4-difluoro-1-piperidinyl)carbonyl]-1H-indole has been shown to inhibit the growth and survival of cancer cells, leading to reduced tumor burden.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 6-[(4,4-difluoro-1-piperidinyl)carbonyl]-1H-indole is that it has shown promising results in preclinical studies as an anticancer agent. Additionally, 6-[(4,4-difluoro-1-piperidinyl)carbonyl]-1H-indole has been shown to enhance the efficacy of other anticancer agents, such as chemotherapy and immunotherapy. However, one limitation of 6-[(4,4-difluoro-1-piperidinyl)carbonyl]-1H-indole is that it has not yet been studied extensively in clinical trials, and its safety and efficacy in humans are not yet fully understood.
Orientations Futures
There are several future directions for research on 6-[(4,4-difluoro-1-piperidinyl)carbonyl]-1H-indole. One area of focus is the development of combination therapies that include 6-[(4,4-difluoro-1-piperidinyl)carbonyl]-1H-indole, as it has been shown to enhance the efficacy of other anticancer agents. Additionally, further preclinical and clinical studies are needed to fully understand the safety and efficacy of 6-[(4,4-difluoro-1-piperidinyl)carbonyl]-1H-indole in humans. Finally, there is a need for further research on the mechanism of action of 6-[(4,4-difluoro-1-piperidinyl)carbonyl]-1H-indole, as this will inform the development of more effective therapies that target the adenosine A2A receptor.
Méthodes De Synthèse
The synthesis of 6-[(4,4-difluoro-1-piperidinyl)carbonyl]-1H-indole involves a series of chemical reactions, starting with the reaction of 4,4-difluoro-1-piperidinecarboxylic acid with oxalyl chloride to form the corresponding acid chloride. This is then reacted with 2-aminobenzonitrile to form the key intermediate, which is then cyclized and further functionalized to yield 6-[(4,4-difluoro-1-piperidinyl)carbonyl]-1H-indole.
Propriétés
IUPAC Name |
(4,4-difluoropiperidin-1-yl)-(1H-indol-6-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N2O/c15-14(16)4-7-18(8-5-14)13(19)11-2-1-10-3-6-17-12(10)9-11/h1-3,6,9,17H,4-5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOUNQQMDWZKPHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C(=O)C2=CC3=C(C=C2)C=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![isopropyl 5-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B4955740.png)
![2-ethoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B4955742.png)

![5-(4-tert-butylphenyl)-3-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-2(3H)-furanone](/img/structure/B4955753.png)


![2-{[2-(5-chloro-2-thienyl)-2-oxoethyl]thio}-3-methyl-4(3H)-quinazolinone](/img/structure/B4955768.png)


![5-[5-(2'-fluoro-2-biphenylyl)-1,2,4-oxadiazol-3-yl]-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B4955797.png)
![1-[(4-hydroxy-9,10-dioxo-9,10-dihydro-1-anthracenyl)amino]-1-oxo-2-propanesulfonic acid - (4-methoxyphenyl)amine (1:1) hydrate](/img/structure/B4955804.png)
![5-{[5-(3-chlorophenyl)-2-furyl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4955818.png)
![N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-pyrimidinamine](/img/structure/B4955831.png)